molecular formula C5H10FN B13010718 3-(Fluoromethyl)-3-methylazetidine

3-(Fluoromethyl)-3-methylazetidine

Cat. No.: B13010718
M. Wt: 103.14 g/mol
InChI Key: AZGBMWVNXQDYDN-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-3-methylazetidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-methylazetidine, is reacted with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of 3-(Fluoromethyl)-3-methylazetidine may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-3-methylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Diethylaminosulfur trifluoride in dichloromethane, amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Amines, thiols.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3-methylazetidine
  • 3-(Bromomethyl)-3-methylazetidine
  • 3-(Iodomethyl)-3-methylazetidine

Uniqueness

Compared to its halogenated analogs, 3-(Fluoromethyl)-3-methylazetidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity result in stronger carbon-fluorine bonds, enhancing the compound’s stability and reactivity . This makes it particularly valuable in applications requiring high-performance materials and biologically active molecules.

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

3-(fluoromethyl)-3-methylazetidine

InChI

InChI=1S/C5H10FN/c1-5(2-6)3-7-4-5/h7H,2-4H2,1H3

InChI Key

AZGBMWVNXQDYDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CF

Origin of Product

United States

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